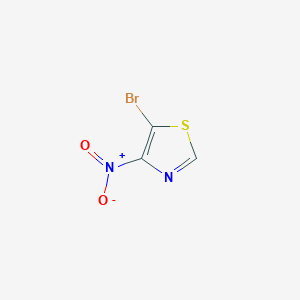

5-Bromo-4-nitrothiazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-4-nitro-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HBrN2O2S/c4-2-3(6(7)8)5-1-9-2/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHWPCQORVLFXIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(S1)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HBrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Characterization and Structural Elucidation of 5 Bromo 4 Nitrothiazole and Analogues

Vibrational Spectroscopy for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, provides critical information about the functional groups present in a molecule and can offer insights into its conformational isomers.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups. For 5-Bromo-4-nitrothiazole, the FT-IR spectrum is expected to be characterized by several key absorption bands. The presence of the nitro (NO₂) group would be indicated by strong asymmetric and symmetric stretching vibrations, typically observed in the regions of 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹, respectively. The carbon-nitrogen (C-N) stretching vibrations of the thiazole (B1198619) ring would also contribute to the spectrum. The carbon-bromine (C-Br) stretching vibration is expected to appear in the lower frequency region of the spectrum, generally below 700 cm⁻¹. The aromatic C-H stretching of the thiazole ring would likely be observed around 3100 cm⁻¹.

Interactive Data Table: Expected FT-IR Bands for this compound

| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1600 |

| Nitro (NO₂) | Symmetric Stretch | 1300 - 1400 |

| Thiazole Ring | C=N Stretch | ~1600 |

| Thiazole Ring | Ring Vibrations | 1400 - 1500 |

| Thiazole Ring | C-H Stretch | ~3100 |

| Carbon-Bromine | C-Br Stretch | < 700 |

Note: The exact positions of these bands can be influenced by the electronic effects of the substituents on the thiazole ring.

Fourier Transform Raman (FT-Raman) Spectroscopy

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly useful for analyzing non-polar bonds and symmetric vibrations. In the case of this compound, the symmetric stretching vibration of the nitro group is often strong in the Raman spectrum. The vibrations of the thiazole ring, particularly the ring breathing modes, are also expected to be Raman active. The C-Br bond, being relatively non-polar, may also show a characteristic band in the FT-Raman spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity and Structure Assignment

NMR spectroscopy is a powerful tool for determining the precise structure of a molecule by providing information about the chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy provides information about the hydrogen atoms in a molecule. For this compound, the thiazole ring contains a single proton. The chemical shift of this proton would be influenced by the electron-withdrawing effects of both the bromo and nitro groups. It is expected to appear in the downfield region of the spectrum, likely between δ 8.0 and 9.0 ppm. The exact chemical shift would provide valuable information to confirm the substitution pattern on the thiazole ring.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. For this compound, three distinct signals are expected for the three carbon atoms of the thiazole ring. The chemical shifts of these carbons would be significantly affected by the attached substituents. The carbon atom bearing the nitro group (C4) and the carbon atom bearing the bromine atom (C5) would be expected to have their resonances shifted to different extents due to the distinct electronic effects of these groups. The remaining carbon atom of the thiazole ring would also have a characteristic chemical shift.

Interactive Data Table: Expected NMR Data for this compound

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity |

| ¹H (Thiazole-H) | δ 8.0 - 9.0 | Singlet |

| ¹³C (Thiazole-C2) | Varies | Singlet |

| ¹³C (Thiazole-C4) | Varies (influenced by NO₂) | Singlet |

| ¹³C (Thiazole-C5) | Varies (influenced by Br) | Singlet |

Note: Predicted chemical shifts are estimates and can vary based on the solvent and other experimental conditions.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination (e.g., High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation pattern. For this compound, high-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which would confirm its elemental composition. The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The fragmentation pattern would likely involve the loss of the nitro group (NO₂) and potentially the bromine atom, providing further evidence for the structure of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy is a valuable technique for probing the electronic structure of molecules. The absorption of ultraviolet or visible light by a molecule excites electrons from a lower energy ground state to a higher energy excited state. The wavelength of maximum absorption (λmax) corresponds to the energy difference between these states. For a compound like this compound, the presence of the thiazole ring, the nitro group (-NO2), and the bromine atom (-Br) would be expected to give rise to characteristic electronic transitions.

The π → π* transitions, which are typically of high intensity, would arise from the excitation of electrons within the conjugated system of the thiazole ring and the nitro group. The n → π* transitions, which are generally of lower intensity, would involve the excitation of non-bonding electrons from the nitrogen and oxygen atoms of the nitro group, as well as the nitrogen and sulfur atoms of the thiazole ring, to an antibonding π* orbital.

The position and intensity of these absorption bands would be influenced by the solvent polarity. Polar solvents can stabilize the energy of the excited state, often leading to a shift in the λmax. The bromo and nitro substituents on the thiazole ring also play a crucial role in modifying the electronic properties and thus the absorption spectrum compared to the parent thiazole molecule.

Without experimental data, a specific data table of UV-Vis absorption maxima for this compound cannot be constructed.

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Characterization (in irradiated forms of related compounds)

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. When a molecule like this compound is irradiated, it can lead to the formation of radical species, for instance, by the addition of an electron to form a radical anion.

The resulting radical would have a unique ESR spectrum characterized by its g-value and hyperfine coupling constants. The g-value is a measure of the magnetic moment of the unpaired electron and is influenced by its electronic environment. Hyperfine coupling arises from the interaction of the unpaired electron's spin with the magnetic nuclei of nearby atoms, such as ¹⁴N and ¹H. The number of lines in the ESR spectrum and the magnitude of the splitting (the hyperfine coupling constant) provide valuable information about the structure of the radical and the distribution of the unpaired electron's spin density within the molecule.

For the radical anion of this compound, it would be expected that the unpaired electron would be delocalized over the nitro group and the thiazole ring. The ESR spectrum would therefore be expected to show hyperfine coupling to the nitrogen nucleus of the nitro group and potentially to the nitrogen and hydrogen nuclei of the thiazole ring.

Due to the lack of published experimental studies on the irradiated forms of this compound, a data table of ESR parameters such as g-values and hyperfine coupling constants for its radical species cannot be provided.

Derivatives and Analogues of 5 Bromo 4 Nitrothiazole: Design, Synthesis, and Academic Exploration of Their Chemical and Biological Research Potential

Rational Design Strategies for Synthesizing Novel 5-Nitrothiazole (B1205993) Scaffold Derivatives

The rational design of novel derivatives based on the 5-nitrothiazole scaffold is a key strategy in modern medicinal chemistry, aimed at developing compounds with enhanced efficacy, selectivity, and pharmacokinetic properties. A prominent approach is the development of multitarget-directed ligands (MTDLs), which incorporate multiple pharmacological features into a single molecule to act synergistically on various biological targets. nih.govnih.gov This strategy is particularly relevant for complex multifactorial diseases, such as neurodegenerative disorders. nih.gov The design process often involves integrating the 5-nitrothiazole core, a known pharmacophore, with other structural motifs recognized for their interaction with specific biological targets. nih.govnih.gov

For instance, in designing inhibitors for enzymes like monoamine oxidase (MAO) and cholinesterases (ChE), researchers have combined the 5-nitrothiazole moiety with a semicarbazone linker and various aryl binding sites. nih.gov This design is based on the hypothesis that the 5-nitrothiazole group can serve as a crucial pharmacophoric element, while the attached semicarbazone and aryl groups can be modified to optimize interactions with the active sites of different enzymes. nih.gov Similarly, the design of new antimicrobials has been inspired by combining fragments from existing drugs like nitazoxanide (B1678950) (NTZ), which contains a 5-nitrothiazole ring, and other active agents such as 4-aminosalicylic acid (4-ASA). nih.govrsc.org This hybrid molecule approach, often utilizing techniques like click chemistry to link different pharmacophores, aims to create agents with a broader spectrum of activity that could potentially overcome drug resistance. nih.gov

Computational methods, such as molecular docking, play a vital role in the rational design process. rsc.orgmdpi.com By simulating the binding of designed molecules to the active sites of target proteins, researchers can predict their potential efficacy and mode of action. rsc.org This allows for the pre-selection of the most promising candidates for synthesis and biological evaluation, thereby streamlining the drug discovery process. mdpi.com For example, docking studies have been used to explore the possible molecular mechanisms of action for new nitazoxanide derivatives by modeling their interactions with enzymes like pyruvate (B1213749) ferredoxin oxidoreductase (PFOR) and glucosamine-6-phosphate synthase (G6PS). rsc.org

Synthetic Methodologies for Diverse Thiazole (B1198619) Derivatives with Bromine and Nitro Functionalities

The synthesis of diverse thiazole derivatives, particularly those incorporating bromine and nitro groups, employs a variety of established and novel chemical reactions. The thiazole ring itself is a versatile scaffold, and its synthesis can be achieved through methods like the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. derpharmachemica.com Modifications to this basic structure allow for the introduction of various functional groups that impart specific chemical and biological properties.

Semicarbazone Derivatives of 2-Amino-5-nitrothiazole (B118965)

A significant class of derivatives is the semicarbazones derived from 2-amino-5-nitrothiazole. The general synthetic route for these compounds involves a multi-step process. The synthesis typically begins with the preparation of an intermediate, 4-(5-nitrothiazol-2-yl)semicarbazide, which then serves as a key building block. nih.gov

The final semicarbazone derivatives are synthesized by reacting this intermediate with a variety of appropriate aldehydes or ketones. nih.gov The reaction is usually carried out under reflux conditions, and the pH of the reaction mixture is adjusted to be mildly acidic (pH 5-6) using a catalyst like glacial acetic acid. nih.gov The reaction time can vary significantly, ranging from 29 to 80 hours, depending on the specific reactants used. nih.gov After the reaction is complete, the product is isolated by either evaporating the solvent or quenching the reaction mixture in ice-cold water, followed by filtration, drying, and recrystallization from a suitable solvent like ethanol (B145695) to yield the pure final compounds. nih.gov This methodology allows for the creation of a library of diverse semicarbazone derivatives by varying the aldehyde or ketone reactant, which in turn allows for the exploration of their structure-activity relationships. nih.govnih.gov

Schiff Base Metal Complexes Containing Nitrothiazole Moieties

Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are important ligands in coordination chemistry. mdpi.com When these ligands contain a nitrothiazole moiety, they can form stable complexes with a variety of transition metals. The synthesis of these metal complexes is typically a two-step process.

First, the Schiff base ligand is prepared. This involves the reaction of an amino-thiazole derivative (such as 2-amino-4-phenylthiazole (B127512) or 5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine) with an appropriate aldehyde (like salicylaldehyde (B1680747) or 2-nitrobenzaldehyde). mdpi.comijper.org This condensation reaction is often carried out by refluxing an equimolar mixture of the amine and aldehyde in an alcoholic solvent, sometimes with a catalytic amount of acid (e.g., glacial acetic acid). ijper.orgijrar.org

In the second step, the synthesized Schiff base ligand is reacted with a metal salt (e.g., chlorides or sulfates of Co(II), Ni(II), Cu(II), Zn(II), Pd(II), etc.) to form the complex. ijper.org This is typically achieved by adding an alcoholic solution of the metal salt to an alcoholic solution of the ligand, usually in a 1:2 metal-to-ligand molar ratio. The mixture is then heated under reflux, leading to the precipitation of the colored metal complex. ijper.org The resulting solid is filtered, washed, and can be recrystallized to obtain the pure complex. These complexes are then characterized using various spectroscopic and analytical techniques to determine their structure and geometry. ijper.org

Nitazoxanide (NTZ) Amide Analogues with Modified Head Groups

Nitazoxanide (NTZ), an antiparasitic and antibacterial drug, features a 2-amino-5-nitrothiazole core linked to a salicylic (B10762653) acid derivative via an amide bond. The synthesis of NTZ analogues often focuses on modifying the "head group" (the part of the molecule not containing the nitrothiazole ring) to improve its biological activity or spectrum. nih.govnih.gov

The synthesis of these amide analogues generally involves the acylation of 2-amino-5-nitrothiazole. mdpi.com In a typical procedure, 2-amino-5-nitrothiazole is dissolved in an anhydrous solvent like dichloromethane (B109758) (CH2Cl2) and treated with a base, such as triethylamine (B128534) (Et3N), to facilitate the reaction. mdpi.com An appropriately substituted acyl chloride is then added dropwise to the cooled reaction mixture. mdpi.com After the addition is complete, the reaction is allowed to proceed, often at room temperature. mdpi.com This method allows for the creation of a library of NTZ analogues by varying the structure of the acyl chloride used, leading to modifications in the head group. nih.govnih.gov These modifications can include changing the substitution patterns on a benzene (B151609) ring or replacing the phenyl ring entirely with other aromatic, heterocyclic, or aliphatic moieties. nih.govresearchgate.net The goal of these synthetic efforts is to probe the structure-activity relationships and potentially develop next-generation therapeutics with improved efficacy. nih.gov

Structure-Activity Relationship (SAR) Studies of Bromonitrothiazole and Aminonitrothiazole Analogues in Relation to Specific Biological Targets

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. drugdesign.orgdrugdesign.org For derivatives of bromonitrothiazole and aminonitrothiazole, SAR analyses help to identify the key structural features responsible for their therapeutic effects and guide the design of more potent and selective molecules. drugdesign.orgnih.gov

In the context of thiazole derivatives, SAR studies have revealed that the nature and position of substituents on the thiazole ring and any associated aromatic systems are crucial for biological activity. nih.gov For example, in a series of antimicrobial thiazole compounds, it was found that bromo-substituted derivatives exhibited the best antifungal activity against Aspergillus niger. nih.gov This suggests that the presence of a bromine atom at a specific position can significantly enhance the compound's potency against certain fungal strains. nih.gov Similarly, modifications to the salicylyl moiety of nitazoxanide (NTZ) have shown that substitutions on this part of the molecule are generally well-tolerated, while the 5-nitro group on the thiazole ring is critical for its antimicrobial activity. nih.gov

For 2-aminothiazole (B372263) based analogues, SAR studies have been conducted to optimize their activity as kinase inhibitors. nih.govnih.gov These studies systematically alter different parts of the molecule and assess the impact on enzyme inhibition. The results help to build a model of the key interactions, such as hydrogen bonds, between the inhibitor and the enzyme's active site. nih.gov In the development of dual inhibitors, such as those targeting soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), SAR studies on benzothiazole (B30560) analogues indicated that the placement of trifluoromethyl groups on the aromatic rings was well tolerated by the target enzymes. nih.gov

The data gathered from these studies are often compiled to create a comprehensive understanding of the SAR. For instance, in the development of acetylcholinesterase (AChE) inhibitors based on a thiazole scaffold, researchers found that specific substitutions led to compounds with potent inhibitory activity. nih.govacs.org

Below is a table summarizing key SAR findings for various thiazole derivatives from the literature.

| Thiazole Scaffold | Substituent/Modification | Biological Target/Activity | SAR Finding | Reference |

| Thiazole-based compounds | Bromo-substitution (R³ = Br) | Antifungal (A. niger) | Bromo-substituted compounds showed the best antifungal activity in the series. | nih.gov |

| Thiazole-based compounds | Chloro-substitution (R³ = Cl) | Antibacterial (P. aeruginosa) | Chloro substitution at the same position increased activity against P. aeruginosa. | nih.gov |

| Nitazoxanide (5-nitrothiazole) | Modification of salicylyl moiety | Antimicrobial | Modifications to the salicylyl part are well-tolerated. | nih.gov |

| Nitazoxanide (5-nitrothiazole) | 5-nitro group | Antimicrobial | The 5-nitro group is important for antimicrobial activity. | nih.gov |

| Benzothiazole-phenyl analogues | Trifluoromethyl groups on aromatic rings | sEH/FAAH inhibition | Ortho and para placement of trifluoromethyl groups is well tolerated by the enzymes. | nih.gov |

| Aryl-substituted thiazoles | Para-substitution on aryl ring | General biological activity | Para-substitution favored better overall activity compared to meta-substitution. | nih.gov |

Exploration of Thiazole Derivatives as Precursors for Advanced Materials

While the primary focus of research on 5-nitrothiazole derivatives has been in the realm of medicinal chemistry, the inherent chemical properties of the thiazole ring suggest its potential utility as a building block for advanced materials. The thiazole scaffold is a component of numerous biologically important compounds and has found applications in the development of polymers, liquid crystals, and fluorescent dyes. ijper.org

The aromatic nature and the presence of multiple heteroatoms (nitrogen and sulfur) in the thiazole ring can impart unique electronic and photophysical properties to materials incorporating this moiety. These properties are critical for applications in materials science. For instance, the conjugated π-system of the thiazole ring can be extended through chemical modification, a key feature for creating organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The introduction of strong electron-withdrawing groups, such as a nitro group, can further modulate these electronic properties. analis.com.my

The synthesis of thiazole-containing polymers or macrocycles could lead to materials with specific functions. For example, the ability of the thiazole nitrogen and sulfur atoms to coordinate with metal ions could be exploited to create novel sensors or catalytic materials. ijper.org Furthermore, the rigid structure of the thiazole ring can be used to construct well-defined molecular architectures, which is a desirable characteristic in the design of liquid crystals and other ordered materials. ijper.org Although specific research on 5-bromo-4-nitrothiazole as a direct precursor for advanced materials is not extensively documented in the provided context, the broader field of thiazole chemistry provides a strong foundation for such explorations. ijper.orgeurekaselect.com The reactivity of the bromo-substituent, for instance, could be utilized in cross-coupling reactions to build larger, conjugated systems suitable for materials science applications.

Development of Materials with Tailored Electronic Properties

The thiazole ring is a component in various organic materials investigated for their electronic properties. As a heterocyclic structure, it can be incorporated into larger conjugated systems, such as polymers and small molecules, used in organic electronics. The electronic characteristics of these materials can be fine-tuned by adding different functional groups to the thiazole core. Electron-withdrawing groups, such as the nitro (-NO2) group found in this compound, can significantly influence the electron affinity and energy levels of the resulting molecules. This modification is a key strategy in designing materials for applications like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). While the principle is well-established for the broader class of thiazole-containing compounds, specific research focusing exclusively on this compound for these applications is an area for further academic exploration.

Investigation of Chromogenic Properties for Fluorescence and Imaging Applications (e.g., biosensors, diagnostics)

Thiazole derivatives are integral to the design of various chromogenic and fluorescent molecules. The thiazole nucleus can be part of a larger conjugated system that absorbs and emits light, and its properties can be modulated by substituent groups. For instance, the combination of electron-donating and electron-withdrawing groups within a molecule can create intramolecular charge transfer (ICT) characteristics, which are often associated with fluorescence. The development of thiazole-containing compounds for applications such as biosensors and diagnostic imaging is an active area of research. These molecules can be designed to change their color or fluorescence intensity upon binding to a specific biological target, enabling detection and imaging. While the potential exists, dedicated studies on the specific chromogenic and fluorescent properties of this compound itself are not extensively detailed in the available literature, representing a field ripe for academic inquiry.

Academic Investigations into the Biological Activity of Thiazole Derivatives

This section focuses on non-clinical, academic research into the biological effects of thiazole derivatives. The content strictly excludes any data related to human clinical trials, dosage, administration, and safety profiles.

Mechanistic Studies of Enzyme Inhibition (e.g., Monoamine Oxidase, Cholinesterase, Pyruvate:Ferredoxin Oxidoreductase)

Monoamine Oxidase (MAO) Inhibition: Derivatives of 5-nitrothiazole have been investigated as inhibitors of monoamine oxidase (MAO), an enzyme crucial for the metabolism of neurotransmitters. nih.gov A study of 2-amino-5-nitrothiazole derived semicarbazones found that these compounds showed preferential inhibition towards MAO-B over MAO-A. nih.gov One lead compound, 1-(1-(4-Bromophenyl)ethylidene)-4-(5-nitrothiazol-2-yl)semicarbazide, emerged as a potent MAO-B inhibitor with an IC50 value of 0.212 µM and a high selectivity index (SI = 331.04). nih.gov Kinetic studies revealed that this compound acts as a competitive and reversible inhibitor of MAO-B. nih.gov Molecular docking studies suggest that these compounds fit well within the MAO-B active site, engaging in stable hydrogen bonding and hydrophobic interactions. researchgate.net

Cholinesterase Inhibition: The thiazole scaffold is a feature in compounds designed to inhibit cholinesterase enzymes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). A series of 2-amino-5-nitrothiazole derived semicarbazones were also evaluated for their ability to inhibit these enzymes. nih.gov Within this series, compound 1-(5-Bromo-2-oxoindolin-3-ylidene)-4-(5-nitrothiazol-2-yl)semicarbazide was identified as a lead AChE inhibitor with an IC50 of 0.264 µM. nih.gov Another compound, 1-((4-Chlorophenyl)(phenyl)methylene)-4-(5-nitrothiazol-2-yl)semicarbazide, was the most potent BuChE inhibitor with an IC50 value of 0.024 µM. nih.gov Kinetic analyses indicated that these compounds exhibited a mixed-type of reversible inhibition for both AChE and BuChE. nih.gov Other research on different thiazole derivatives has shown varied results; some series of thiazolylhydrazones displayed weak inhibitory effects, while others showed potent AChE inhibition comparable to the reference drug donepezil. tandfonline.comtandfonline.commdpi.com For example, one thiazolylhydrazone derivative, compound 2i, was found to be a highly active AChE inhibitor with an IC50 value of 0.028 µM. mdpi.com

Pyruvate:Ferredoxin Oxidoreductase (PFOR) Inhibition: The antimicrobial activity of nitro-heterocyclic compounds, including nitrothiazoles, in certain anaerobic organisms is linked to the activation of the drug by low-redox-potential metabolic pathways. nih.gov One key enzyme in this process is Pyruvate:ferredoxin oxidoreductase (PFOR). nih.govmdpi.com PFOR reduces ferredoxin, which in turn reduces the nitro group of the drug to create a toxic radical anion. nih.govmdpi.com This radical is responsible for inducing cellular damage. nih.gov While PFOR is essential for the activation of these prodrugs, some research also explores the direct inhibition of enzymes involved in pathogen metabolism. For instance, the 5-nitrothiazole drug nitazoxanide has been noted in the context of directly inhibiting a nitroreductase in Giardia lamblia. nih.gov The enzyme PFOR itself can be inhibited by pyruvate analogs like bromopyruvate, which acts as a potent but reversible inhibitor in the presence of Coenzyme A. nih.gov

| Compound Class | Target Enzyme | Lead Compound Example | Inhibitory Concentration (IC50) | Type of Inhibition |

|---|---|---|---|---|

| 2-amino-5-nitrothiazole semicarbazones | Monoamine Oxidase B (MAO-B) | 1-(1-(4-Bromophenyl)ethylidene)-4-(5-nitrothiazol-2-yl)semicarbazide | 0.212 µM | Competitive, Reversible |

| 2-amino-5-nitrothiazole semicarbazones | Acetylcholinesterase (AChE) | 1-(5-Bromo-2-oxoindolin-3-ylidene)-4-(5-nitrothiazol-2-yl)semicarbazide | 0.264 µM | Mixed, Reversible |

| 2-amino-5-nitrothiazole semicarbazones | Butyrylcholinesterase (BuChE) | 1-((4-Chlorophenyl)(phenyl)methylene)-4-(5-nitrothiazol-2-yl)semicarbazide | 0.024 µM | Mixed, Reversible |

| Thiazolylhydrazone derivatives | Acetylcholinesterase (AChE) | Compound 2i | 0.028 µM | Not Specified |

In Vitro Assays of Antimicrobial Potency against Specific Pathogens

The antimicrobial properties of thiazole and nitrothiazole derivatives have been evaluated against a range of pathogens in laboratory settings.

Helicobacter pylori : A series of 5-(nitroaryl)-1,3,4-thiadiazoles were synthesized and evaluated against H. pylori. researchgate.netnih.gov Research indicated that the structure of both the nitroaryl group and the side chain on the thiadiazole ring significantly influenced the anti-H. pylori activity. researchgate.net Another study on 5-nitroimidazole-based 1,3,4-thiadiazoles found several derivatives with strong activity against 20 clinical isolates of H. pylori, demonstrating greater potency than metronidazole (B1676534) at the tested concentrations. nih.gov

Campylobacter jejuni : Nitrothiazole derivatives have demonstrated high activity against microaerophilic campylobacters. nih.gov In one study, niridazole (B1678941) and three other newly synthesized nitrothiazole derivatives were highly active against 19 strains, with a minimum concentration required to inhibit 50% of strains (MIC50) ranging from 0.0075 to 0.015 mg/liter. nih.gov This was significantly more potent than nitroimidazole derivatives like metronidazole (MIC50, 2 mg/liter) and nitrofuran derivatives (MIC50, 1 mg/liter). nih.govnih.gov

Clostridium difficile : Certain phenylthiazole derivatives have been explored for their selective activity against Clostridium difficile. nih.gov By modifying the thiazole nucleus, researchers aimed to enhance selectivity. One promising compound exhibited potent inhibition against six strains of C. diff with Minimum Inhibitory Concentration (MIC) values as low as 0.030 µg/mL, surpassing the in vitro efficacy of vancomycin (B549263) and metronidazole against these strains. nih.gov

Giardia intestinalis : Nitrothiazoles are an important class of compounds with potent activity against Giardia lamblia (syn. Giardia intestinalis). nih.govmdpi.com The drug nitazoxanide is a well-known nitrothiazole used for treating giardiasis. nih.govnih.gov Research involving the synthesis of a large library of novel nitrothiazole compounds has identified derivatives with superior in vitro activity compared to reference drugs. nih.govasm.org Several of these compounds showed a more than 100-fold increase in potency and were able to overcome existing metronidazole resistance. nih.gov

Staphylococcus aureus and Escherichia coli : Thiazole derivatives have shown a broad spectrum of antibacterial activity. A series of 4-(4-bromophenyl)-thiazol-2-amine derivatives were tested, with some compounds showing promising in vitro activity against S. aureus and E. coli, with MIC values recorded at 16.1 µM for both pathogens. jchemrev.com Other catechol-derived thiazole compounds have also been identified as potent growth inhibitors of bacteria, with preliminary studies showing MIC values of ≤ 2 µg/mL against bacteria including methicillin-resistant Staphylococcus aureus (MRSA). digitellinc.com

Fungi : The antifungal potential of thiazole derivatives has been investigated against various fungal species. nih.gov One study on phenylthiazole derivatives containing an acylhydrazone moiety found that many of the compounds exhibited excellent antifungal activities against plant pathogenic fungi like Magnaporthe oryzae and Sclerotinia sclerotiorum. mdpi.com For instance, against S. sclerotiorum, one compound had an EC50 value of 0.51 µg/mL, which was comparable to the commercial fungicide Carbendazim. nih.gov Another study focused on newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives against clinical Candida albicans strains, finding a very strong antifungal effect with MIC values ranging from 0.008 to 7.81 µg/mL. nih.gov

| Pathogen | Compound Class | Potency Metric | Result |

|---|---|---|---|

| Campylobacter jejuni | Nitrothiazole derivatives | MIC50 | 0.0075 - 0.015 mg/L |

| Clostridium difficile | Phenylthiazole derivative (Compound 5) | MIC | As low as 0.030 µg/mL |

| Staphylococcus aureus | 4-(4-bromophenyl)-thiazol-2-amine derivative | MIC | 16.1 µM |

| Escherichia coli | 4-(4-bromophenyl)-thiazol-2-amine derivative | MIC | 16.1 µM |

| Candida albicans | (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | MIC | 0.008 - 7.81 µg/mL |

| Sclerotinia sclerotiorum | Phenylthiazole derivative (Compound 5b) | EC50 | 0.51 µg/mL |

Evaluation of Thiazole Derivatives as Hypoxic Cell Radiosensitizer Candidates in Research Models

Hypoxic cells within solid tumors are known to be more resistant to radiotherapy than well-oxygenated cells. slideshare.net Hypoxic cell radiosensitizers are electron-affinic compounds that mimic the effect of oxygen, increasing the lethal effects of radiation on these resistant cells. slideshare.netnih.gov The nitroimidazole class of compounds, such as misonidazole (B1676599) and nimorazole, has been extensively studied for this purpose. nih.govnih.gov

The mechanism of action is tied to the electron-affinic nature of the nitro group. nih.gov While much of the clinical and research focus has been on nitroimidazoles, the underlying chemical principle applies to other nitro-aromatic heterocycles, including nitrothiazoles. These compounds can be reduced under hypoxic conditions to form reactive intermediates that can "fix" radiation-induced DNA damage, making it permanent and leading to cell death. The potential for nitrothiazole derivatives to act as hypoxic cell radiosensitizers is an area of academic research, building on the extensive foundation laid by studies of nitroimidazoles. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. laccei.org This method is employed to predict the activity of new molecules and to understand the molecular properties that are crucial for their effects. laccei.org

In the context of thiazole derivatives, QSAR studies have been applied to predict various biological activities. For example, a 2D-QSAR model was developed for a series of 59 thiazole derivatives that act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammation. laccei.org The resulting model showed a good correlation between the molecular descriptors of the compounds and their inhibitory activity, which could guide the design of new anti-inflammatory agents. laccei.org

Another study conducted a QSAR analysis on newly synthesized thiazol-benzimidazole derivatives designed as Epidermal Growth Factor Receptor (EGFR) inhibitors for anticancer research. nih.gov The QSAR models developed in this research demonstrated good predictive ability, helping to rationalize the observed inhibitory activities and support the design of more potent EGFR inhibitors. nih.gov These studies exemplify how QSAR modeling serves as a valuable academic tool in the rational design and optimization of biologically active thiazole derivatives.

Conclusion and Future Research Trajectories

Current State of Academic Knowledge on 5-Bromo-4-nitrothiazole and Related Bromonitrothiazoles

The academic knowledge on the specific isomer this compound is limited, with much of the detailed research focusing on related structures. However, the broader class of bromonitrothiazoles is gaining attention. For instance, detailed gas-phase studies on the isomeric 2-bromo-5-nitrothiazole (B146120) have been conducted using electron attachment experiments supported by quantum chemical calculations. nih.gov These studies reveal that, unlike the native thiazole (B1198619) molecule, bromonitrothiazole derivatives are highly susceptible to degradation by low-energy electrons. nih.gov Research indicates that while the bromo and nitro groups are high electron affinity sites, the dominant reaction upon electron attachment involves the abstraction of these groups as neutral radicals, often leading to the opening of the thiazole ring. nih.gov

The thiazole nucleus, particularly when substituted with a nitro group, is a key component in various biologically active compounds. For example, Nitazoxanide (B1678950), a drug containing a 2-amino-5-nitrothiazole (B118965) core, is a broad-spectrum antiparasitic and antibacterial agent. nih.gov The biological activity of such compounds underscores the importance of the nitrothiazole scaffold in medicinal chemistry. The general class of thiazole derivatives is recognized for a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. pcbiochemres.comresearchgate.net

Identified Research Gaps and Future Directions in Synthetic Organic Chemistry

A significant research gap is the lack of well-documented and optimized synthetic protocols specifically for this compound. While general methods for synthesizing substituted nitrothiazoles exist, often involving hazardous nitration procedures, dedicated, high-yield, and regioselective methods for the 5-bromo-4-nitro isomer are not prevalent in the literature. google.com

Future research in synthetic organic chemistry should focus on:

Development of Regioselective Synthesis: Creating efficient methods to introduce the bromo and nitro groups at the 4- and 5-positions of the thiazole ring with high precision. This could involve adapting existing multi-step processes that utilize precursors like N,N-dialkyl-2-nitroetheneamine, which can be halogenated and then reacted with thiourea (B124793) to form the thiazole ring. google.comchemicalbook.com

Post-Synthesis Modification: Exploring the reactivity of the C-Br bond in this compound. This bond serves as a synthetic handle for introducing further complexity through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the creation of diverse molecular libraries.

Green Chemistry Approaches: Designing synthetic routes that avoid harsh reagents and minimize hazardous byproducts, which is a common goal in modern organic synthesis.

Prospective Avenues for Advanced Theoretical and Computational Chemistry Studies

Theoretical and computational chemistry offer powerful tools to investigate molecules for which experimental data is scarce. For this compound, there are significant opportunities for computational studies. nih.gov

Prospective avenues include:

Quantum Chemical Calculations: Employing methods like Density Functional Theory (DFT) to determine the compound's optimized molecular geometry, vibrational frequencies (IR spectra), and electronic properties. nih.gov

Analysis of Molecular Orbitals: Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand its electronic transitions, reactivity, and kinetic stability. nih.gov

Molecular Electrostatic Potential (MEP): Mapping the MEP to visualize the charge distribution and identify electrophilic and nucleophilic sites, thereby predicting its intermolecular interaction behavior. nih.gov

Comparative Isomeric Studies: Performing comparative computational analyses between this compound and other isomers, such as 2-bromo-5-nitrothiazole, to understand how the substituent positions influence the molecule's stability, electronic structure, and fragmentation pathways. nih.gov Such studies can elucidate structure-property relationships within this class of compounds.

Emerging Research Frontiers in the Design and Exploration of Bromonitrothiazole Derivatives for Chemical and Biological Applications

The unique electronic properties conferred by the electron-withdrawing nitro group and the synthetically versatile bromo group make this compound a promising scaffold for new materials and therapeutic agents.

Emerging frontiers include:

Medicinal Chemistry: Using this compound as a starting point for the design of novel biologically active agents. The thiazole ring is a privileged structure in drug discovery, and modifications at the 4- and 5-positions are being explored to develop new analogues of existing drugs like Nitazoxanide. nih.gov Derivatives could be screened for a wide range of activities, including as anticancer, antibacterial, or kinase inhibitors, leveraging the known pharmacological potential of the broader benzothiazole (B30560) and nitrothiazole families. pcbiochemres.comresearchgate.net

Development of Novel Kinase Inhibitors: The nitrothiazole moiety has been successfully incorporated into compounds designed to inhibit specific protein kinases, such as the c-Jun N-terminal kinase (JNK). researchgate.net this compound provides a platform to build new derivatives for screening against various kinase targets implicated in disease.

Boron-Containing Derivatives: An innovative direction is the synthesis of boronic acid derivatives of bromonitrothiazole. Boron-containing compounds are increasingly recognized in medicinal chemistry for their unique ability to form reversible covalent bonds with biological targets. nih.govmdpi.com Converting the bromo group into a boronic acid or its ester could yield novel compounds with unique mechanisms of action for therapeutic or diagnostic applications. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-Bromo-4-nitrothiazole with high purity and yield?

- Methodological Answer : The synthesis typically involves bromination of 4-nitrothiazole derivatives. A common approach uses N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., dimethylformamide) under reflux. For example, bromination of imidazo[2,1-b][1,3,4]thiadiazole analogs with NBS achieved yields >75% under controlled temperature (70–80°C) . Key variables include reaction time (4–6 hours), stoichiometry (1:1.2 molar ratio of substrate:NBS), and inert atmosphere (N₂) to prevent side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures >95% purity.

Q. Which spectroscopic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Detect characteristic C-Br (550–600 cm⁻¹) and nitro (NO₂) stretches (1520–1350 cm⁻¹) .

- NMR : ¹H NMR shows aromatic proton signals (δ 7.2–8.5 ppm), while ¹³C NMR confirms bromine and nitro substitution via deshielding effects (e.g., C-Br at δ 110–120 ppm) .

- Mass Spectrometry : High-resolution FAB-MS or ESI-MS provides molecular ion peaks ([M+H]⁺) matching the molecular formula (C₃HBrN₂O₂S).

Q. How can researchers assess the purity of this compound for experimental reproducibility?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection (λ = 254 nm); retention time and peak symmetry indicate purity.

- Melting Point Analysis : Compare observed mp (e.g., 72–74°C for related bromothiazoles ) with literature values.

- Elemental Analysis : Validate C, H, N, S, and Br percentages within ±0.3% of theoretical values.

Advanced Research Questions

Q. How do electronic effects of the bromo and nitro groups influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing nitro group activates the thiazole ring for nucleophilic substitution at the 5-bromo position. Computational studies (e.g., DFT) reveal reduced electron density at C5 (Mulliken charge: +0.25 e) and LUMO localization near Br, favoring Suzuki-Miyaura couplings . Experimental validation using Pd(PPh₃)₄ catalyst and aryl boronic acids achieves >80% conversion in THF/Na₂CO₃ at 80°C.

Q. What computational methods are effective for predicting the thermochemical properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : B3LYP/6-311+G(d,p) basis set calculates bond dissociation energies (C-Br: ~65 kcal/mol) and heats of formation (±2.4 kcal/mol accuracy) .

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., DMSO) to predict solubility and aggregation behavior .

Q. How should researchers resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer :

- Cross-Validation : Compare NMR data across solvents (CDCl₃ vs. DMSO-d₆) to identify solvent-induced shifts .

- X-ray Crystallography : Resolve ambiguities in substitution patterns (e.g., bromo vs. nitro regiochemistry) via single-crystal structure determination.

- Isotopic Labeling : Use ¹⁵N-labeled analogs to confirm nitro group assignments in complex spectra.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.